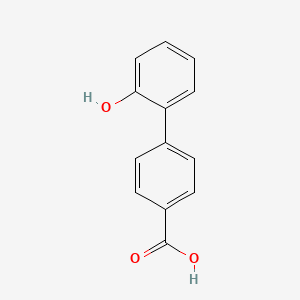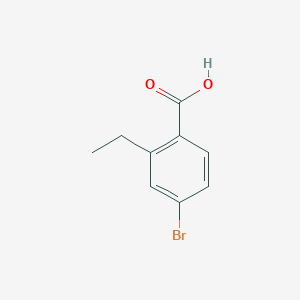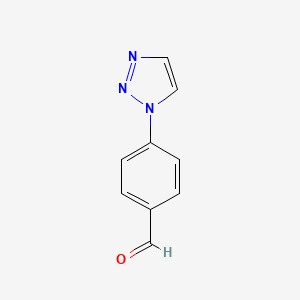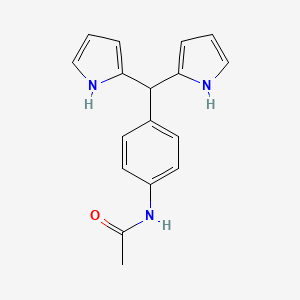
N-(4-(二(1H-吡咯-2-基)甲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide, also known as N-acetyl-4-pyrrolidin-2-ylmethylphenylamide, is a synthetic compound that has been studied for its potential applications in scientific research. It is an organic compound consisting of an amide group attached to an aromatic ring, with a pyrrolidine ring attached to the amide nitrogen. N-acetyl-4-pyrrolidin-2-ylmethylphenylamide has been studied for its potential use in the synthesis of a variety of pharmaceuticals and other compounds.
科学研究应用
药物发现
吡咯是一种用途广泛的杂环部分,具有广泛的药理作用和很高的治疗价值 . 吡咯在医药领域的意义在于其多功能性、选择性和生物相容性 . 这些特性使其成为药物设计和开发的宝贵工具 .
材料科学
吡咯衍生物在材料科学领域有重大应用 . 其独特的化学结构和特性使其适用于各种应用,包括开发新材料 .
催化
吡咯衍生物也用于催化 . 它们可以参与各种催化反应,有助于合成多种化合物 .
卟啉衍生物的合成
“N-乙酰基4-(二吡咯-2-基)甲基苯胺”是卟啉衍生物的构建块 . 卟啉因其光物理和光化学性质而尤为重要 .
荧光双二吡咯甲烷衍生物的开发
该化合物已用于合成7,12-双(4-(二(1H-吡咯-2-基)甲基)苯基)苯并[k]荧蒽,一种新型荧光双二吡咯甲烷衍生物 .
抗菌和抗结核筛选
该化合物的一些衍生物在体外抗菌和抗结核筛选中显示出令人鼓舞的结果 .
合成新的双(卟啉)或其他相关化合物
该化合物在合成新的双(卟啉)或其他相关化合物方面具有巨大潜力 .
研究化学品
未来方向
作用机制
Target of Action
N-Acetyl 4-(dipyrrol-2-yl)methylaniline primarily targets the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial drug development.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, which is essential for bacterial cell wall formation. On the other hand, DHFR is a key enzyme in the folate pathway, which is necessary for the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
The compound’s high solubility in polar solvents suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting key enzymes, the compound disrupts essential biochemical processes, leading to the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
生化分析
Biochemical Properties
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved . Additionally, N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.
Cellular Effects
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and proliferation . In cancer cells, N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide has demonstrated the ability to induce apoptosis, making it a potential candidate for anticancer therapy.
Molecular Mechanism
The molecular mechanism of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide involves several key interactions at the molecular level. It binds to specific biomolecules through hydrogen bonding and van der Waals forces, leading to conformational changes in the target proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects.
Metabolic Pathways
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The subcellular localization of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments.
属性
IUPAC Name |
N-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,17-19H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCFUJEUPUUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443196 |
Source


|
| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214554-43-5 |
Source


|
| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


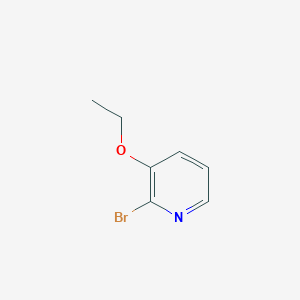

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
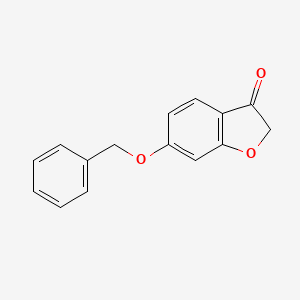
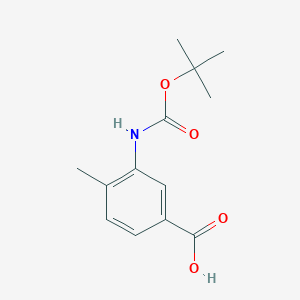


![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
